Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate
Overview
Description
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a thieno[3,2-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. The addition of amino and bromine substituents further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a thieno[3,2-b]pyridine precursor, followed by the introduction of an amino group through nucleophilic substitution. The final step involves esterification to form the methyl ester. Reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine substituent can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide or alkyl halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the bromine atom can produce a variety of substituted thieno[3,2-b]pyridine derivatives with different functional groups.
Scientific Research Applications
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor for cancer therapy.
Mechanism of Action
The mechanism of action of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes such as proliferation, apoptosis, and signal transduction. The presence of the amino and bromine substituents can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-6-bromopyrazine-2-carboxylate: Similar structure but with a pyrazine ring instead of a thieno[3,2-b]pyridine core.
Methyl 3-amino-6-chlorothieno[3,2-b]pyridine-2-carboxylate: Similar structure but with a chlorine substituent instead of bromine.
Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate: Similar structure but with a benzo[b]thiophene core instead of a thieno[3,2-b]pyridine core.
Uniqueness
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate is unique due to its specific combination of a thieno[3,2-b]pyridine core with amino and bromine substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-14-9(13)8-6(11)7-5(15-8)2-4(10)3-12-7/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWOLCSNJJNKMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=N2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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